2,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a morpholine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the oxoethyl group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Catalysis: Its catalytic properties can be utilized in various industrial processes, including polymerization and oxidation reactions.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the morpholine ring can enhance its binding affinity. This compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, its ability to chelate metal ions can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylbenzenesulfonamide: Lacks the morpholine and phenyl groups, resulting in different chemical properties and applications.
N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide: Similar structure but without the dimethyl groups, affecting its reactivity and binding affinity.
2-phenylmorpholine: Contains the morpholine and phenyl groups but lacks the sulfonamide moiety, leading to different biological activities.
Uniqueness
2,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its ability to participate in diverse chemical reactions and form stable complexes with metals makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,4-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-8-9-19(16(2)12-15)27(24,25)21-13-20(23)22-10-11-26-18(14-22)17-6-4-3-5-7-17/h3-9,12,18,21H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPZWNTDNRVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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